2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
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Overview
Description
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a member of the pyrrolidone family of compounds. These compounds are known for their ability to form strong hydrogen bonds and interact with proteins and other molecules. This chemical has been used to study the structure and function of proteins, enzymes, and cellular membranes .
Preparation Methods
The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrrolidinone ring can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.
Scientific Research Applications
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study protein-protein interactions and enzyme activity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of enzymes and other proteins. It affects the structure and dynamics of cellular membranes and can influence the expression of certain genes and the activity of specific cellular pathways .
Comparison with Similar Compounds
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is unique due to its specific structure and reactivity. Similar compounds include:
- 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)butyl]acetamide
- 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)ethyl]acetamide
These compounds share the pyrrolidinone ring and the chloroacetamide moiety but differ in the length and structure of the connecting chain .
Properties
IUPAC Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c10-7-8(13)11-4-2-6-12-5-1-3-9(12)14/h1-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRWOYPNCNMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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